![molecular formula C8H6BrFO B1529180 3-(Bromomethyl)-5-fluorobenzaldehyde CAS No. 1379358-86-7](/img/structure/B1529180.png)
3-(Bromomethyl)-5-fluorobenzaldehyde
Overview
Description
3-(Bromomethyl)-5-fluorobenzaldehyde (BMFB) is a versatile compound of interest due to its wide range of applications in the fields of chemistry, biology, and pharmacology. It is a small molecule with a molecular weight of 219.05 g/mol, and is composed of a bromomethyl group, a five-membered ring, and a fluorine atom attached to the benzene ring. BMFB is a colorless solid at room temperature and is soluble in organic solvents such as ether, ethanol, and benzene.
Scientific Research Applications
Synthetic Intermediates and Catalysts
3-(Bromomethyl)-5-fluorobenzaldehyde is used in the synthesis of various chemical compounds. For instance, it participates in reactions forming acridin-9(10H)-ones through a process involving lithiobenzenes, halobenzaldehydes, and benzenamines or arylmethanamines. This reaction is fundamental in the formation of compounds with potential biological and medicinal applications (Kobayashi et al., 2013). Additionally, it's utilized in the Friedländer synthesis to produce biquinoline derivatives, indicating its role in the formation of complex organic structures with high emission quantum yield, beneficial in various scientific applications (Hu et al., 2003).
Drug Discovery and Material Science
In drug discovery and material science, this compound serves as a precursor or an intermediate. It has been involved in synthesizing benzamide derivatives, a class of compounds with significant pharmaceutical interest, indicating its role in the development of non-peptide small molecular antagonists (Bi, 2015). The compound is also pivotal in the telescoping process of synthesizing key intermediates in drug discovery, demonstrating its utility in improving synthetic routes and enhancing the yield of crucial medicinal compounds (Nishimura & Saitoh, 2016).
Biochemical Research
In biochemical research, 3-(Bromomethyl)-5-fluorobenzaldehyde is involved in the study of bacterial transformation of halogenated aromatic aldehydes, showing its relevance in understanding biochemical pathways and environmental transformations of organic compounds (Neilson et al., 1988).
Biomedical Applications
The compound also finds applications in biomedical research, where it's involved in synthesizing new compounds with potential in regulating inflammatory diseases as shown in docking studies, highlighting its significance in developing new therapeutic agents (Ryzhkova et al., 2020).
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in organic synthesis due to their reactivity. They can act as electrophiles, reacting with nucleophiles such as amines, alcohols, and carboxylic acids .
Mode of Action
The bromine atom in bromomethyl compounds is a good leaving group, which means it can be displaced by a nucleophile in a substitution reaction . This can result in the formation of a new carbon-nucleophile bond.
Action Environment
The action of “3-(Bromomethyl)-5-fluorobenzaldehyde” can be influenced by various environmental factors such as temperature, pH, and the presence of other reactive species. For example, the rate of the reaction between the compound and a nucleophile could increase with higher temperatures .
properties
IUPAC Name |
3-(bromomethyl)-5-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRILTQPYHNWMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-5-fluorobenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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